4-(Aminomethyl)-2-(cyclopropylmethyl)phenol
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Overview
Description
4-(Aminomethyl)-2-(cyclopropylmethyl)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-(cyclopropylmethyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Aminomethylation: The phenol derivative undergoes aminomethylation, where an aminomethyl group is introduced.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the aminomethylation and cyclopropylmethylation processes.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-(cyclopropylmethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(Aminomethyl)-2-(cyclopropylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropylmethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)phenol: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
2-(Cyclopropylmethyl)phenol: Lacks the aminomethyl group, leading to variations in reactivity and applications.
Uniqueness
4-(Aminomethyl)-2-(cyclopropylmethyl)phenol is unique due to the presence of both the aminomethyl and cyclopropylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-(aminomethyl)-2-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C11H15NO/c12-7-9-3-4-11(13)10(6-9)5-8-1-2-8/h3-4,6,8,13H,1-2,5,7,12H2 |
InChI Key |
OEAGJRNENLVJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=CC(=C2)CN)O |
Origin of Product |
United States |
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